molecular formula C11H11N B107796 4-(4-Cyanophenyl)-1-butene CAS No. 15451-33-9

4-(4-Cyanophenyl)-1-butene

Cat. No. B107796
Key on ui cas rn: 15451-33-9
M. Wt: 157.21 g/mol
InChI Key: WNIAOHACTUJSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06559143B1

Procedure details

Magnesium (4.2 g, 173 mmol) was activated by washing with dilute HCl, water and acetone and was then dried in vacuo. ZnBr2 (37 g, 165 mmol) was sublimed under reduced pressure (approx. 5-20 mmHg) by gentle heating in a glovebox. The glovebox was used as it was extremely humid in the lab. Mg and ZnBr2 were mixed in a dry 3-necked flask under N2 and dry THF (30 mL) was added. 4-Bromo-1-butene (25.1 g, 186 mmol) dissolved in dry THF (175 mL) was added dropwise to the Mg/ZnBr2 slurry and, during the addition, the reaction mixture turned greyish and then black. Some heat was also evolved (>40° C.). After complete addition, the mixture was heated to 50° C. overnight. 4-Bromobenzonitrile (30.5 g, 167 mmol) was co-evaporated with toluene twice and was then dissolved in dry THF (250 ml) together with Pd(PPh3)4 (5 g, 4.3 mmol, 2.5 mole). The slurry was added to the Grignard reagent and the reaction mixture was stirred at room temperature overnight. HCl (500 mL, 3 M) was added dropwise to the reaction mixture, and the resulting solution was extracted with ether (1000+3×500 mL), the combined ether solutions were washed with NaHCO3 (satd. 3×250 mL), dried, filtered and evaporated. The crude product (29.7 g) was subjected to Dry-Flash chromatography (diameter 12 cm, height 5 cm, heptane:EtOAc (99:1 to 90:10)) to give 21.2 g of the sub-title compound contaminated with 4-bromobenzonitrile (about 20%). This material was used in the next step.
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
25.1 g
Type
reactant
Reaction Step Five
Name
Quantity
175 mL
Type
solvent
Reaction Step Five
[Compound]
Name
Mg ZnBr2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
30.5 g
Type
reactant
Reaction Step Seven
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
500 mL
Type
reactant
Reaction Step Nine
Name
Quantity
250 mL
Type
solvent
Reaction Step Ten
Quantity
5 g
Type
catalyst
Reaction Step Ten
Name
Quantity
37 g
Type
catalyst
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH2:4][CH:5]=[CH2:6].Br[C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=1.Cl>C1COCC1.[Zn+2].[Br-].[Br-].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[CH2:3]([C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=1)[CH2:4][CH:5]=[CH2:6] |f:5.6.7,^1:28,30,49,68|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn+2].[Br-].[Br-]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
25.1 g
Type
reactant
Smiles
BrCCC=C
Name
Quantity
175 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Mg ZnBr2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
30.5 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Step Eight
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Step Ten
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Eleven
Name
Quantity
37 g
Type
catalyst
Smiles
[Zn+2].[Br-].[Br-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
by washing with dilute HCl, water and acetone
CUSTOM
Type
CUSTOM
Details
was then dried in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
by gentle heating in a glovebox
CUSTOM
Type
CUSTOM
Details
(>40° C.)
ADDITION
Type
ADDITION
Details
After complete addition
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with ether (1000+3×500 mL)
WASH
Type
WASH
Details
the combined ether solutions were washed with NaHCO3 (satd. 3×250 mL)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CC=C)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.2 g
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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